An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-1-naphthoic Acid
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1-naphthoic acid, a derivative of naphthalene, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to known biologically active compounds, such as the non-steroidal anti-inflammatory drug (NSAID) naproxen's active metabolite, 6-methoxy-2-naphthoic acid, suggests a potential for a range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties of 6-Methoxy-1-naphthoic acid, including its physicochemical characteristics, spectral data, and potential biological relevance. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Methoxy-1-naphthoic acid is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems. The key chemical and physical data are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 6-methoxynaphthalene-1-carboxylic acid |
| CAS Number | 36112-61-5[1] |
| Molecular Formula | C₁₂H₁₀O₃[1] |
| Molecular Weight | 202.21 g/mol [1] |
| Property | Value | Notes |
| Melting Point | 180-180.5 °C[1] | Experimental |
| Boiling Point | 403.3 ± 18.0 °C[1] | Predicted |
| Density | 1.263 ± 0.06 g/cm³[1] | Predicted |
| pKa | 3.66 ± 0.10[1] | Predicted |
| Appearance | Off-white to light yellow solid[1] |
Solubility
Experimentally determined solubility data for 6-Methoxy-1-naphthoic acid in various organic solvents is not extensively available in the reviewed literature. However, based on the solubility of its isomer, 6-methoxy-2-naphthoic acid, it is expected to be soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2] Precise quantitative solubility studies are recommended for specific applications.
Spectral Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) are predicted to be in the following regions:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplets |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
Note: Predicted values are based on the analysis of similar naphthalene derivatives.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the different carbon atoms are as follows:
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 168 - 175 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-H & C-C | 105 - 140 |
| Methoxy (-OCH₃) | ~55 |
Note: Predicted values are based on established ranges for similar aromatic carboxylic acids.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Methoxy) | 2850 - 2960 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (Aryl Ether) | 1230 - 1270 | Strong |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
Mass Spectrometry
Mass spectrometry (MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The expected molecular ion peak would be at an m/z ratio corresponding to the molecular weight of the compound (202.21). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).
Experimental Protocols
Synthesis of 6-Methoxy-1-naphthoic Acid
A plausible synthetic route for 6-Methoxy-1-naphthoic acid involves the carboxylation of a suitable organometallic precursor derived from 1-bromo-6-methoxynaphthalene. This method is analogous to the synthesis of other naphthoic acids.
Reaction Scheme:
Detailed Methodology:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). A solution of 1-bromo-6-methoxynaphthalene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Carboxylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Dry carbon dioxide gas is then bubbled through the solution, or crushed dry ice is added portion-wise, with vigorous stirring. The reaction is allowed to proceed for several hours as it gradually warms to room temperature.
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Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Methoxy-1-naphthoic acid.
Biological Activity and Signaling Pathways
While the biological activities of the isomeric 6-methoxy-2-naphthoic acid are well-documented, with known inhibitory effects on cyclooxygenase (COX) enzymes, specific data for 6-Methoxy-1-naphthoic acid is scarce in the current literature.[2][3] However, based on its structural similarity to other biologically active naphthalene derivatives, it is plausible that 6-Methoxy-1-naphthoic acid may exhibit anti-inflammatory, analgesic, or anticancer properties.
Hypothetical Signaling Pathway Involvement
Given that related naphthalene-containing compounds have been shown to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, it is conceivable that 6-Methoxy-1-naphthoic acid could also interact with such cellular cascades.[4] The MAPK pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer.
Disclaimer: The above diagram illustrates a hypothetical mechanism of action. Further experimental validation is required to determine the actual biological targets and signaling pathways modulated by 6-Methoxy-1-naphthoic acid.
Conclusion
6-Methoxy-1-naphthoic acid is a compound with significant potential for further investigation in the realm of drug discovery and materials science. This technical guide has summarized its known chemical and physical properties and provided a framework for its synthesis and characterization. While there is a clear need for more extensive experimental data, particularly concerning its solubility and biological activity, the information presented here serves as a solid foundation for future research endeavors. The exploration of its pharmacological profile, guided by the knowledge of related compounds, may unveil novel therapeutic applications for this intriguing molecule.
References
- 1. 6-METHOXY-1-NAPHTHOIC ACID | 36112-61-5 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
